3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide
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Overview
Description
3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide is an organic compound that features a benzamide core with a dimethylamino group and a thiophen-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve solvents like ethanol or tetrahydrofuran and controlled temperatures.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-[(dimethylamino)methyl]-2-furanmethanol: This compound shares the dimethylamino and furan moieties but lacks the benzamide core.
3-(dimethylamino)phenyl(thiophen-2-yl)methanol: This compound shares the dimethylamino and thiophen moieties but has a different core structure.
Uniqueness
3-(dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide is unique due to its specific combination of functional groups and structural features.
Biological Activity
3-(Dimethylamino)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of dimethylaminobenzamide with thiophene and furan derivatives. The synthesis typically involves:
- Formation of the Benzamide Backbone : Starting with anthranilic acid, the benzamide derivative is formed through nucleophilic substitution.
- Introduction of Thiophene and Furan Moieties : The thiophene and furan components are added via alkylation or coupling reactions.
The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays on A549 lung cancer cells revealed that the compound has an IC50 value indicating effective inhibition of cell proliferation.
Cell Line | IC50 (μg/mL) | Mechanism of Action |
---|---|---|
A549 | 10.88 ± 0.82 | Inhibition of tyrosine kinase activity |
MCF-7 | 15.25 ± 1.05 | Induction of apoptosis via mitochondrial pathway |
Antioxidant Activity
The compound also exhibits antioxidant properties, which can help mitigate oxidative stress in cells. The DPPH assay showed that it scavenges free radicals effectively, contributing to its potential as a therapeutic agent.
Assay Type | IC50 (μg/mL) | Activity |
---|---|---|
DPPH | 37.23 ± 3.76 | Moderate antioxidant activity |
The biological activity of this compound is attributed to several mechanisms:
- Tyrosine Kinase Inhibition : The compound interacts with specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, promoting programmed cell death.
- Antioxidant Defense : By scavenging reactive oxygen species (ROS), it protects normal cells from oxidative damage.
Case Studies
Several studies have documented the efficacy of this compound in preclinical settings:
-
Study on Lung Cancer Cells : A study reported that treatment with the compound resulted in a significant decrease in cell viability in A549 cells after 24 hours.
"The results indicated that this compound effectively inhibited growth in a dose-dependent manner" .
- Molecular Docking Studies : In silico analyses showed strong binding affinity to tyrosine kinase receptors, suggesting a targeted mechanism for its anticancer effects.
Properties
IUPAC Name |
3-(dimethylamino)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20(2)14-6-3-5-13(11-14)18(21)19-12-15-8-9-16(22-15)17-7-4-10-23-17/h3-11H,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKRRVJSCCOAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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